molecular formula C6H6BrNO2S B012237 Ethyl 2-bromothiazole-4-carboxylate CAS No. 100367-77-9

Ethyl 2-bromothiazole-4-carboxylate

Cat. No. B012237
M. Wt: 236.09 g/mol
InChI Key: CNHISCQPKKGDPO-UHFFFAOYSA-N
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Patent
US07196104B2

Procedure details

To a stirred mixture of 2-amino-thiazole-4-carboxylic acid ethyl ester hydrobromide (10 g, 58 mmol), CuSO4 (26.9 g, 168 mmol) and NaBr (22.7 g, 221 mmol) in 9M H4SO4 (aq) (120 mL) at −5° C.−0° C., a pre-cooled solution of NaNO2 (4.4 g, 64 mmol) in H2O (40 mL) was added at such a rate to maintain the temperature at or below 0° C. After complete addition the mixture was maintained at 0° C. for another 30 min then warmed to RT over 2.5 h. The reaction mixture was diluted with H2O (120 mL) and extracted with Et2O (3×100 mL). The aqueous layer was separated, basified to pH 12 with 5N NaOH (aq), then extracted with Et2O (2×100 mL). The organic layers were combined, dried over Na2SO4, filtered and the solvent evaporated in vacuo. The residue was purified by flash chromatography on silica gel (1:9, EtOAc:hexane) to yield the title compound as a white amorphous solid. MS m/z: 235.8, 237.8 (M+H). Calc'd. for C6H6BrNO2S-234.93.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
22.7 g
Type
reactant
Reaction Step One
[Compound]
Name
H4SO4
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
26.9 g
Type
catalyst
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].[CH2:2]([O:4][C:5]([C:7]1[N:8]=[C:9](N)[S:10][CH:11]=1)=[O:6])[CH3:3].[Na+].[Br-].N([O-])=O.[Na+]>O.[O-]S([O-])(=O)=O.[Cu+2]>[CH2:2]([O:4][C:5]([C:7]1[N:8]=[C:9]([Br:1])[S:10][CH:11]=1)=[O:6])[CH3:3] |f:0.1,2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Br.C(C)OC(=O)C=1N=C(SC1)N
Name
Quantity
22.7 g
Type
reactant
Smiles
[Na+].[Br-]
Name
H4SO4
Quantity
120 mL
Type
solvent
Smiles
Name
Quantity
26.9 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at or below 0° C
ADDITION
Type
ADDITION
Details
After complete addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to RT over 2.5 h
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (1:9, EtOAc:hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.